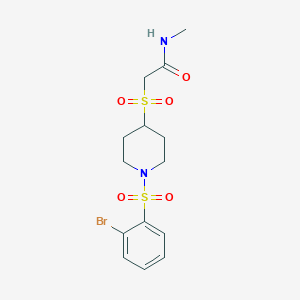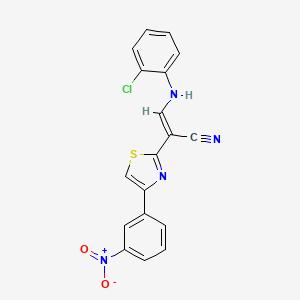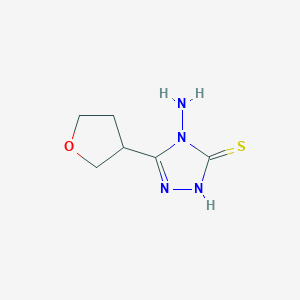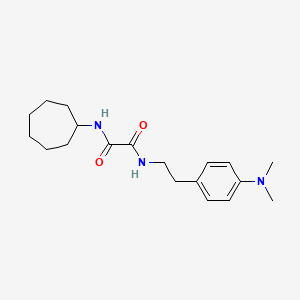
N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the analysis of similar oxalamide derivatives. For instance, oxalamide and its derivatives are often studied for their potential biological activities, such as antimicrobial and antifungal properties, as well as their ability to form supramolecular structures through hydrogen bonding .
Synthesis Analysis
The synthesis of related dipeptide derivatives, as described in the first paper, involves the reaction of N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide with different aldehydes and isocyanates to yield a series of compounds with potential antimicrobial activity . Although the exact synthesis of "N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide" is not detailed, similar synthetic routes could potentially be applied, involving the coupling of appropriate amines with oxalamide precursors.
Molecular Structure Analysis
The molecular structure of oxalamide derivatives can be quite complex, with the potential for various bonding interactions. For example, the molecule of N,N'-bis(4-pyridylmethyl)oxalamide forms an extended supramolecular network through intermolecular hydrogen bonds . This suggests that "N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide" could also exhibit interesting structural characteristics conducive to forming supramolecular assemblies.
Chemical Reactions Analysis
The reactivity of oxalamide derivatives can be inferred from the synthesis of related compounds. For instance, the reaction of N,S-dimethyldithiocarbamyl oxalates to generate alkyloxyacyl radicals indicates that oxalamide derivatives can be precursors in radical-based reactions . This implies that "N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide" may also participate in similar chemical reactions, potentially leading to the formation of radicals under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide derivatives can vary widely depending on their substituents. The absorption spectra of substituted cycloheptatrienes, for example, are influenced by the solvent's polarity and its ability to form hydrogen bonds, suggesting that the dimethylamino group's hybridization state can affect the compound's electronic properties . This could be relevant to the analysis of "N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide," as the presence of a dimethylamino group could similarly influence its physical and chemical properties.
Scientific Research Applications
Analgesic Activity and Structure-Activity Relationships
Research on derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones, which share structural similarities with N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide, has demonstrated potential analgesic properties. Specifically, amino alcohols derived from these ketones with phenethyl Grignard reagents have shown potent analgesic effects. Systematic variations in the nitrogen substituent highlighted nonclassical structure-activity relationships, with the dimethylamino group presenting the most potent antagonist activity (Lednicer, Voigtlander, & Emmert, 1981).
Supramolecular Chemistry and Ligand Design
Studies on macrocyclic ligands with additional ligating groups in the side chain, including dimethylamino derivatives, have contributed to the understanding of metal complex formation and their properties. These investigations explore the structural dynamics between macrocyclic ligands and metal ions, revealing how pH-induced structural changes affect the coordination geometry. This research underscores the importance of such compounds in designing novel coordination complexes with specific properties (Lotz & Kaden, 1978).
Fluorescent Sensing and Logic Gates
The development of fluorescent sensors based on cycloheptyl and dimethylamino functional groups has advanced the detection of pH and various ions in solutions. One notable example involves the synthesis of 2,7-Bis(4-dimethylaminophenyl)-9-(cycloheptatrienylidene)fluorene, which serves as a remarkable ratiometric pH sensor and computing switch with NOR logic gate functionality. This compound's ability to operate in a single-molecule system highlights the potential for integrating chemical sensors with logical operations, paving the way for novel applications in chemical computing (Wang, Zheng, & Lu, 2005).
Antimicrobial and Antifungal Activities
Research into dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide, featuring structural elements related to N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide, has shown promising antimicrobial and antifungal activities. These compounds, through their novel synthesis and evaluation, exhibit significant potential as agents against a range of microbial and fungal pathogens, showcasing the broader applicability of such chemical frameworks in developing new antimicrobial strategies (Moustafa et al., 2018).
properties
IUPAC Name |
N'-cycloheptyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-22(2)17-11-9-15(10-12-17)13-14-20-18(23)19(24)21-16-7-5-3-4-6-8-16/h9-12,16H,3-8,13-14H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHULCLHEAYBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(4-(dimethylamino)phenethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)
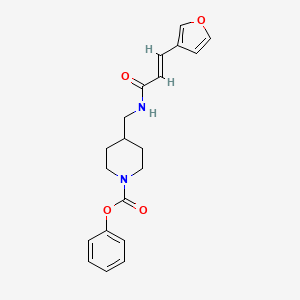
![2-[(Pyridin-4-yl)methyl]phenol](/img/structure/B2506116.png)
![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)
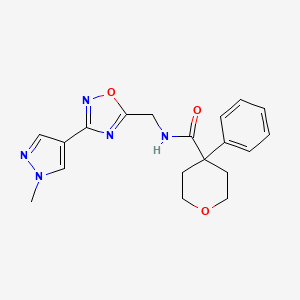
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)

